molecular formula C16H19N3OS B2650496 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 396723-37-8

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No. B2650496
M. Wt: 301.41
InChI Key: YTAFXYMNRKJJAE-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can also vary widely. For example, pyrazole compounds can exist as crystalline solids and can have varying solubilities in water and organic solvents .

Scientific Research Applications

Corrosion Inhibition

The corrosion protection of N80 steel in 15% HCl by pyrazolone derivatives, specifically highlighting the effectiveness of certain derivatives as inhibitors. These compounds significantly reduce the corrosion rate, showing mixed type inhibition effects and adhering to the Langmuir adsorption isotherm. Experimental and quantum chemical studies support the high inhibition efficiency, indicating potential applications in corrosion protection technologies (Ansari et al., 2016).

Electrochromic Applications

Development of multicolored electrochromic cells (MEC) based on poly(2,7-carbazole) derivatives for adaptive camouflage. These cells exhibit significant color changes under different states, suggesting applications in military camouflage and other technologies requiring color adaptability (Beaupré et al., 2009).

Synthesis of Heterocyclic Compounds

A general approach for the synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines through cascade imination/intramolecular decarboxylative coupling. This method offers a pathway to synthesize complex heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Pandey et al., 2013).

Antimicrobial and Antitumor Activities

Exploration of thiophene, thieno[2,3-b]pyridine, and thiazole derivatives synthesized from pyrazole derivative 4, showing significant inhibitory effects against various tumor cell lines. These compounds exhibit promising anticancer properties, suggesting potential for development into therapeutic agents (Mohareb et al., 2013).

Divalent N(I) Character Studies

Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine, revealing competitive isomeric structures and divalent N(I) character. This research provides insights into the electron distribution and tautomeric preferences of such compounds, relevant for designing molecules with specific electronic properties (Bhatia et al., 2013).

Safety And Hazards

The safety and hazards associated with pyrazole compounds can depend on many factors, including the specific compound and how it is used. Some pyrazole compounds, such as certain fungicides, have been found to be safe for use at recommended rates .

Future Directions

The future directions for research and development of pyrazole compounds are likely to continue to focus on their synthesis and applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10(2)16(20)17-15-12-8-21-9-13(12)18-19(15)14-7-5-4-6-11(14)3/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAFXYMNRKJJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

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